molecular formula C6H9BN2O3 B14067418 (4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid

(4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid

Cat. No.: B14067418
M. Wt: 167.96 g/mol
InChI Key: UIVSPOIVOSPDBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethyl group and hydroxyl group on the pyrimidine ring allows for unique interactions and applications that are not possible with other boronic acids .

Properties

Molecular Formula

C6H9BN2O3

Molecular Weight

167.96 g/mol

IUPAC Name

(6-ethyl-2-oxo-1H-pyrimidin-5-yl)boronic acid

InChI

InChI=1S/C6H9BN2O3/c1-2-5-4(7(11)12)3-8-6(10)9-5/h3,11-12H,2H2,1H3,(H,8,9,10)

InChI Key

UIVSPOIVOSPDBJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(NC(=O)N=C1)CC)(O)O

Origin of Product

United States

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